

An In-depth Technical Guide to Methionylaspartic Acid: Chemical Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Methionylaspartic acid*

Cat. No.: *B13850903*

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Abstract

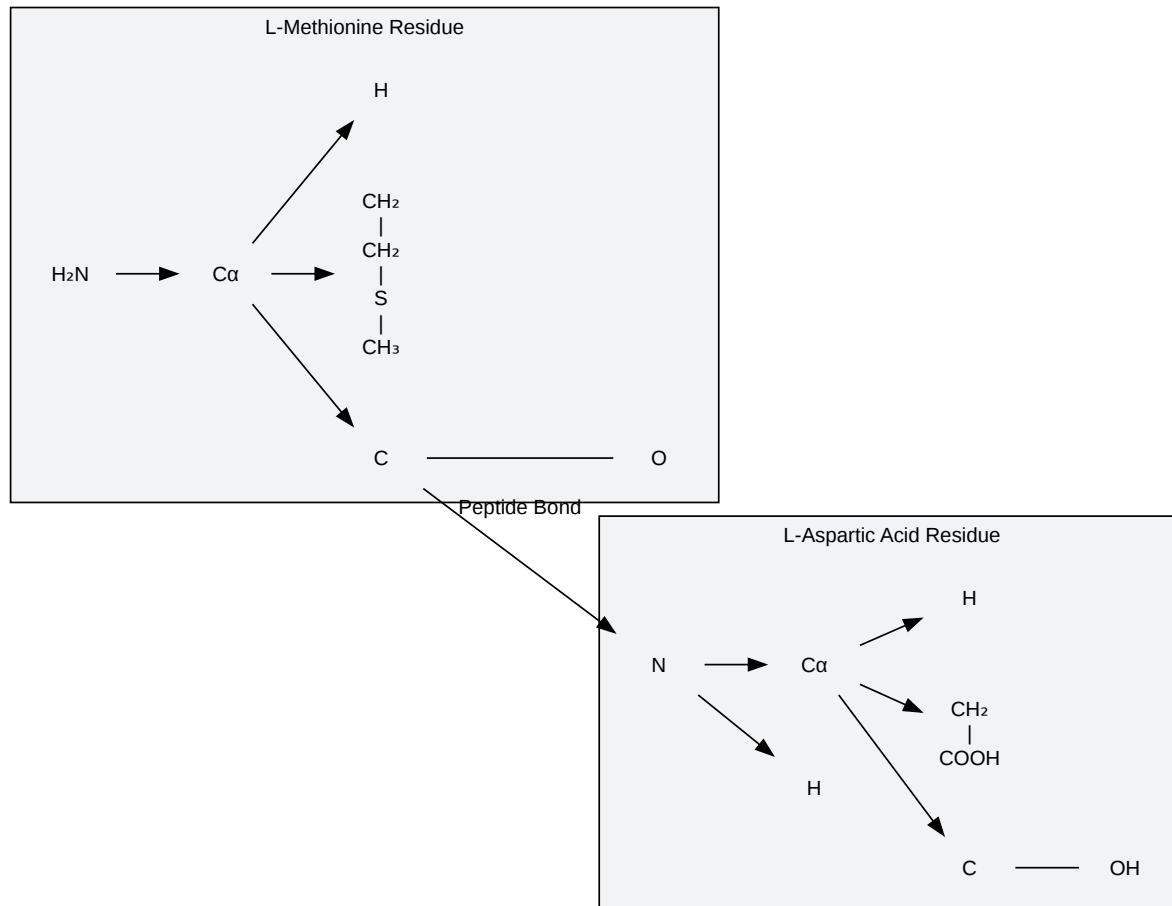
Methionylaspartic acid (Met-Asp), a dipeptide composed of L-methionine and L-aspartic acid, is a naturally occurring biomolecule. While its specific biological functions are not extensively characterized, its constituent amino acids play crucial roles in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis methodologies for **methionylaspartic acid**. Detailed experimental protocols for its synthesis are outlined, and its known and potential biological significance is discussed. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical roles of this and other simple dipeptides.

Chemical Structure and Identification

Methionylaspartic acid is a dipeptide formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-aspartic acid.

Chemical Structure

The chemical structure of L-methionyl-L-aspartic acid is depicted below.



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Caption: Chemical structure of L-methionyl-L-aspartic acid.

Identifiers

Identifier	Value
IUPAC Name	(2S)-2-[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid[1]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅ S[1]
Canonical SMILES	CSCC--INVALID-LINK--O)C(=O)O">C@@@HN
InChI	InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1
InChIKey	QTZXSYBVOSXBEJ-WDSKDSINSA-N
CAS Number	14595-65-4
PubChem CID	7009610[1]

Physicochemical Properties

The physicochemical properties of **methionylaspartic acid** are summarized in the table below. The majority of the available data is computationally predicted.

Property	Value	Source
Molecular Weight	264.30 g/mol	PubChem (Computed) [1]
Exact Mass	264.07799279 g/mol	PubChem (Computed) [1]
XLogP3	-4.4	PubChem (Computed) [1]
Hydrogen Bond Donor Count	4	PubChem (Computed) [1]
Hydrogen Bond Acceptor Count	7	PubChem (Computed) [1]
Rotatable Bond Count	8	PubChem (Computed) [1]
Topological Polar Surface Area	155 Å ²	PubChem (Computed) [1]
Formal Charge	0	PubChem (Computed)
Complexity	297	PubChem (Computed) [1]
LogP	-3.48	Human Metabolome Database (Extrapolated) [2]
Physical Description	Solid	Human Metabolome Database [2]

Synthesis of Methionylaspartic Acid

The synthesis of **methionylaspartic acid** can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). As no specific, optimized protocol for this dipeptide is readily available in the literature, a generalized approach for each method is presented below.

Solution-Phase Synthesis

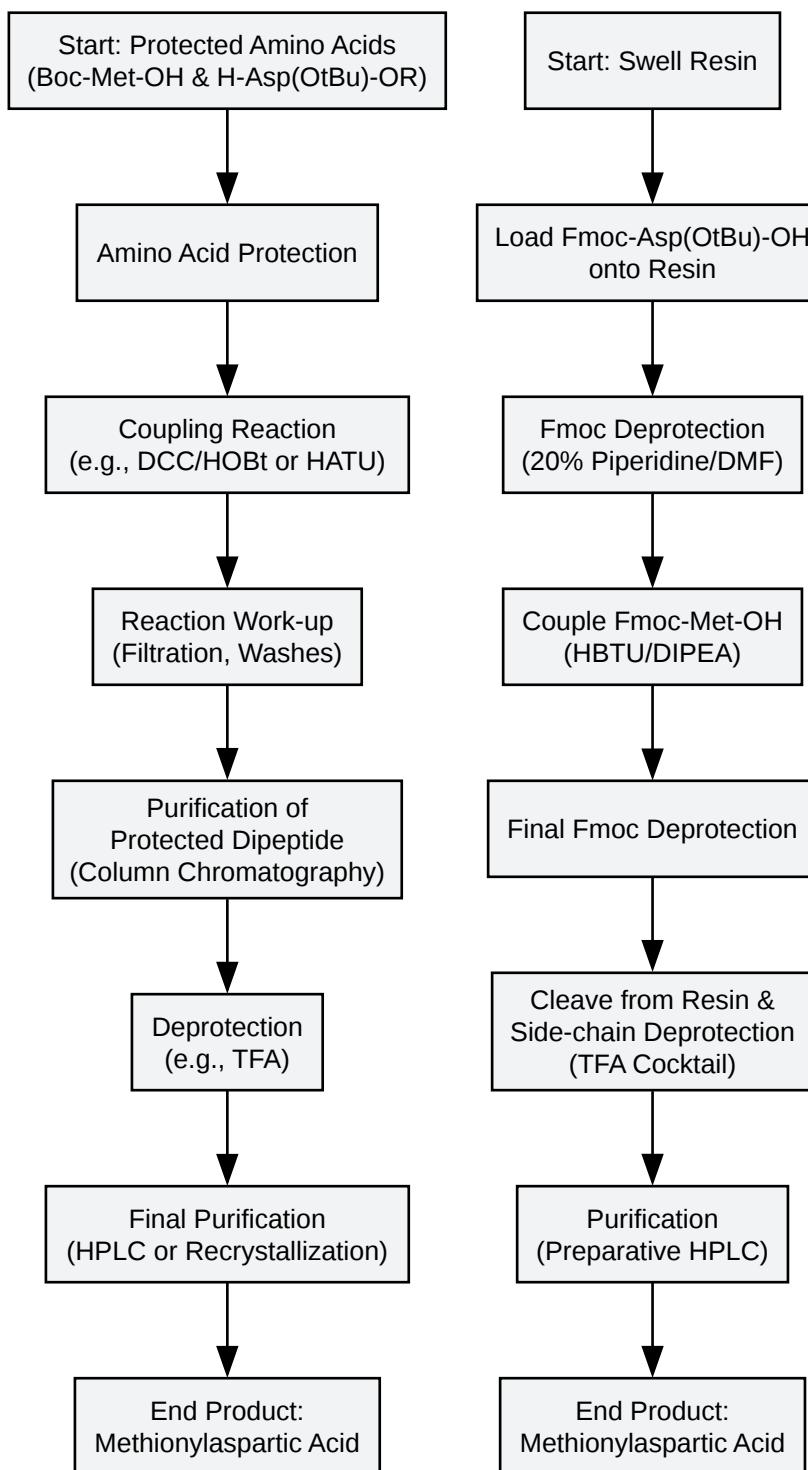
Solution-phase peptide synthesis involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.[\[3\]](#)[\[4\]](#)

3.1.1. General Protocol

- Protection of Amino Acids:

- Protect the N-terminus of L-methionine, for example, with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.
- Protect the C-terminus of L-aspartic acid, for instance, as a methyl or benzyl ester. The side-chain carboxyl group of aspartic acid should also be protected (e.g., as a t-butyl ester) to prevent side reactions.
- Coupling Reaction:
 - Dissolve the N-protected L-methionine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
 - Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBr) (1.1 equivalents).
 - To this mixture, add the C-terminally and side-chain protected L-aspartic acid (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
 - Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
 - Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
 - The filtrate is then typically washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude protected dipeptide by column chromatography on silica gel.
- Deprotection:

- Remove the protecting groups using appropriate conditions. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are cleaved with a solution of piperidine in DMF. Ester protecting groups can be removed by saponification or hydrogenolysis.
- After deprotection, purify the final dipeptide, **methionylaspartic acid**, by recrystallization or preparative high-performance liquid chromatography (HPLC).

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References

- 1. Met-Asp | C9H16N2O5S | CID 7009610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asp-Met | C9H16N2O5S | CID 21488123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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